molecular formula C15H13ClFNOS B2415705 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide CAS No. 1207029-11-5

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

Cat. No.: B2415705
CAS No.: 1207029-11-5
M. Wt: 309.78
InChI Key: LTQPCOBKYYGYTK-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a thiophene and cyclopropyl group attached to the amide nitrogen. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH can affect the rate of reaction . For instance, the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally similar to the compound , is considerably accelerated at physiological pH .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted benzamides, while oxidation of the thiophene ring can produce sulfoxides or sulfones.

Scientific Research Applications

2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the thiophene and cyclopropyl groups in 2-chloro-6-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide imparts unique chemical and biological properties. These structural features can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-10-3-1-4-11(17)13(10)14(19)18-9-15(6-7-15)12-5-2-8-20-12/h1-5,8H,6-7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPCOBKYYGYTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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